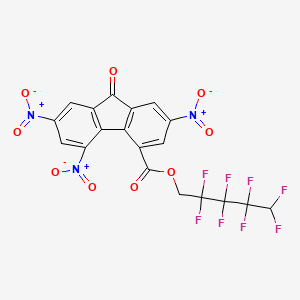

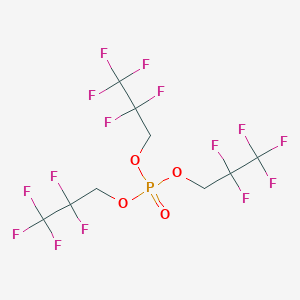

![molecular formula C10H7Cl2F3 B3041004 [(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene CAS No. 256525-85-6](/img/structure/B3041004.png)

[(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene

Vue d'ensemble

Description

The compound “[(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene” is a complex organic molecule. The (Z) in the name indicates the configuration of the double bond in the molecule, following the E-Z system for naming alkenes . The 1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl part of the name suggests the presence of a butene group with chlorine and fluorine substituents, attached to a benzene ring .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the halogen substituents and the double bond in the butene group, as well as the aromatic benzene ring . The benzene ring is known to be highly stable and generally undergoes substitution reactions rather than addition reactions . The halogen substituents could potentially be involved in various types of reactions, depending on the specific conditions .Applications De Recherche Scientifique

Adsorption of Benzene Vapor

Benzene is a non-polar volatile organic compound (VOC) commonly found in indoor and outdoor environments. It poses health risks due to its acute toxicity, high volatility, and poor degradability. Researchers have explored using biomass-derived porous carbon materials (such as TCAC44) for benzene adsorption. These materials exhibit low cost, low energy consumption, and efficient benzene removal. TCAC44, treated with H₃PO₄, demonstrated increased adsorption capacities compared to other materials .

Microwave-Assisted Activated Carbon (MW-AC) for Benzene Vapor Adsorption

Microwave-assisted activated carbon (MW-AC) has shown promise in benzene removal. Its high BET surface area enhances adsorption capacity. MW-AC exhibits excellent reuse efficiency, making it suitable for repeated cycles of benzene vapor adsorption .

Genetic Damage Assessment

Occupational exposure to benzene can lead to genetic damage. Studies have linked benzene exposure to increased levels of micronuclei (MN) frequency, sister chromatid exchange (SCE) frequency, and other genetic markers. Understanding these effects is crucial for occupational safety and health .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various biological targets, such as enzymes and receptors

Mode of Action

It is known that similar compounds can interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, such as those involved in the metabolism of lipids and proteins . The downstream effects of these interactions can include changes in cellular function and physiology.

Pharmacokinetics

A study on a similar compound, isopropoxy benzene guanidine (ibg), showed that it boosted the efficacy of colistin against mcr-1-positive salmonella

Result of Action

Similar compounds have been found to cause various effects, such as changes in cell morphology and function

Action Environment

The action, efficacy, and stability of [(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For example, similar compounds have been found to have different activities under different environmental conditions

Propriétés

IUPAC Name |

[(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2F3/c11-6-8(9(12)10(13,14)15)7-4-2-1-3-5-7/h1-5H,6H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULYQXQYZVKVSZ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C(F)(F)F)/Cl)/CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

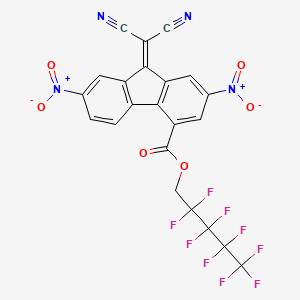

![1-(3,4-Dimethoxyphenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3040926.png)

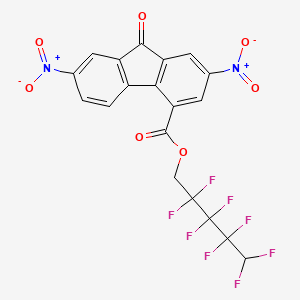

![5,6-Dihydroxybicyclo[2.2.1]heptan-2-yl acetate](/img/structure/B3040928.png)

![2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040936.png)

![2,5-Dichloro-3-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040937.png)

![2-Chloro-3-[({[(3-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040940.png)

![N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline](/img/structure/B3040942.png)

![methyl 5-chloro-4-[2-(4-methylphenyl)diaz-1-enyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3040943.png)